molecular formula C8H16 B1237926 3-Heptene, 3-methyl- CAS No. 7300-03-0

3-Heptene, 3-methyl-

Cat. No. B1237926
CAS RN: 7300-03-0
M. Wt: 112.21 g/mol
InChI Key: AAUHUDBDDBJONC-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of methylene- and alkylidenecyclopropane derivatives, which can include compounds like 3-methyl-3-heptene, has been a subject of extensive research. These compounds are known for their highly strained but remarkably stable structures, making them accessible for various chemical transformations. Recent developments have demonstrated rapid advancements in the chemistry of these small-ring compounds due to their unique reactivity patterns (Pellissier, 2014).

Molecular Structure Analysis

The geometry and singlet−triplet energy gap in methylene compounds, which are structurally related to 3-methyl-3-heptene, have been critically reviewed to determine their molecular structure and electronic properties. These analyses provide insights into the equilibrium bond angles and energy differences between states, which are crucial for understanding the reactivity and stability of these molecules (Shavitt, 1985).

Chemical Reactions and Properties

Research on methylene- and alkylidenecyclopropane derivatives highlights their remarkable reactivity, which includes ring-opening reactions, cycloadditions, and rearrangements. These reactions are facilitated by the strained nature of the cyclopropane ring, allowing for diverse synthetic applications and demonstrating the compounds' utility in organic synthesis (Pellissier, 2014; Pellissier, 2010).

Physical Properties Analysis

The physical properties of compounds like 3-methyl-3-heptene are closely related to their molecular structure. Studies on similar methylene-linked compounds have explored their phase behavior, revealing transitions and characteristics that impact their application in materials science and organic electronics (Henderson & Imrie, 2011).

Chemical Properties Analysis

The chemical properties of 3-methyl-3-heptene, including its reactivity and interaction with other chemical entities, are influenced by its alkene nature and the presence of the methyl group. Research into the reactivity of methylene- and alkylidenecyclopropane derivatives sheds light on the potential chemical transformations and applications of these compounds in synthetic chemistry (Pellissier, 2014; Pellissier, 2010).

Scientific Research Applications

Polymerization and Material Science

  • Polymerization Processes : 3-Heptene, 3-methyl- has been successfully polymerized using phenyl-substituted α-diimine nickel precatalysts, resulting in poly(3-heptene) with unique microstructures. This process includes chain-walking polymerization and monomer-isomerization, yielding branched amorphous polymers with significant industrial potential (Wang et al., 2019).

  • Photovoltaic Device Enhancement : The polymer poly(3-hexylthiophene), which is structurally similar to 3-heptene, 3-methyl-, has been used to improve the performance of organic solar cells. Modifications of this polymer have shown significant efficiency enhancements in photovoltaic applications (Bechara et al., 2008).

Chemical Reactions and Pathways

  • Oligomerization Processes : In research involving the oligomerization of 1-butene, a related process to 3-heptene, 3-methyl-, linear octenes have been produced with high selectivity. This highlights the potential for 3-heptene, 3-methyl- in similar chemical processes (Xu et al., 2016).

  • Fuel Synthesis : Studies have explored using related hydrocarbons for the synthesis of renewable jet and diesel fuels. This indicates potential applications for 3-heptene, 3-methyl- in fuel production (Harvey & Quintana, 2010).

Photocatalytic Applications

  • Photocatalytic Activity : Poly(3-hexylthiophene)-modified TiO2, similar in structure to 3-heptene, 3-methyl-, shows excellent photocatalytic activity under visible light, suggesting potential applications for 3-heptene, 3-methyl- in environmental remediation and energy conversion (Wang et al., 2009).

Advanced Material Development

  • Polymer Blend Improvements : Research involving poly(3-hexylthiophene)/poly(methyl methacrylate) blends, closely related to 3-heptene, 3-methyl-, has demonstrated improved electrical performance in organic field-effect transistors, indicating potential in electronic device fabrication (Kergoat et al., 2011).

properties

IUPAC Name

3-methylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUHUDBDDBJONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027780
Record name 3-methylhept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptene, 3-methyl-

CAS RN

7300-03-0
Record name 3-methylhept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-methylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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